![molecular formula C11H9ClINO2 B3108650 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester CAS No. 167631-19-8](/img/structure/B3108650.png)
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Overview
Description
The compound “1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester” is a derivative of indole . Its molecular formula is C11H10ClNO2 and it has a molecular weight of 223.656 . This compound is also known by other names such as Ethyl 5-chloroindole-2-carboxylate, Indole-2-carboxylic acid, 5-chloro-, ethyl ester, Ethyl 5-chloro-2-indolecarboxylate, and Ethyl 5-chloro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H10ClNO2) and molecular weight (223.656) .Scientific Research Applications
Natural Source Isolation
1H-Indole-2-carboxylic acid derivatives have been isolated from natural sources such as marine sponges. For instance, 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, a similar compound, was isolated from a marine sponge Ircinia sp., marking the first time it was obtained from a natural source (Abdjul et al., 2015).
Synthesis and Chemical Transformations
The compound has been synthesized through various chemical processes. A method developed for indole-2-carboxylic esters involves a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process, demonstrating its potential for efficient synthetic pathways (Cai et al., 2009). Additionally, transformations of similar compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, have been studied, further expanding the understanding of its chemical behavior and potential applications (Cucek & Verček, 2008).
Molecular Docking Studies
Molecular docking studies have been conducted on compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which are synthesized using 1H-indole-2-carboxylic acids as core compounds. These studies predict binding interactions with target proteins, indicating potential biomedical applications (Reddy et al., 2022).
Antiviral Activity
Research into the antiviral properties of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, which are structurally related to the compound , has been conducted. These studies focused on their activity against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Future Directions
The future directions for research on “1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester” and similar compounds could involve the development of novel methods of synthesis, given the importance of indole derivatives in natural products and drugs . The application of these compounds for the treatment of various disorders, including cancer and microbial infections, is also a promising area of future research .
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . This compound has been found to inhibit both EGFR and BRAF V600E .
Mode of Action
Indole derivatives are known to interact with their targets and cause significant changes in cell biology . For instance, some indole derivatives have been reported to show inhibitory activity against various viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It has been found to inhibit both egfr and braf v600e , which suggests that it may have antiproliferative effects
properties
IUPAC Name |
ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCVAFXEOTWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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